3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine
Description
Significance of Pyrazole-Furan Hybrid Scaffolds in Synthetic Organic Chemistry
Pyrazole-furan hybrid scaffolds are of significant interest in synthetic organic chemistry due to the complementary chemical nature of the two heterocyclic rings. Pyrazole (B372694) rings, five-membered heterocycles with two adjacent nitrogen atoms, are recognized as "privileged scaffolds" in medicinal chemistry. tandfonline.comnih.gov This designation stems from their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. globalresearchonline.netmdpi.com The pyrazole nucleus is a feature of numerous FDA-approved drugs, highlighting its importance in drug design and development. tandfonline.comdntb.gov.ua
Historical Context and Evolution of Pyrazole and Furan (B31954) Chemistry in Research
The chemistry of both pyrazole and furan has a rich history dating back to the 19th century. The term "pyrazole" was first used by Ludwig Knorr in 1883. wikipedia.org A classic method for pyrazole synthesis was developed by Hans von Pechmann in 1898. wikipedia.org The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. wikipedia.org Since their discovery, pyrazole derivatives have been extensively studied, leading to the development of numerous synthetic methods, such as the Knorr synthesis, which involves the condensation of hydrazine (B178648) with 1,3-dicarbonyl compounds. numberanalytics.comnih.gov The evolution of pyrazole chemistry has been driven by the discovery of their diverse applications in pharmaceuticals, agrochemicals, and materials science. globalresearchonline.netnih.gov
The history of furan chemistry also has deep roots. The name "furan" is derived from the Latin word "furfur," meaning bran, from which the furan derivative furfural (B47365) can be produced. wikipedia.orgatamanchemicals.com The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. wikipedia.orgatamanchemicals.com Furan itself was first prepared by Heinrich Limpricht in 1870. wordpress.comwikipedia.org The development of furan chemistry has been significant, with key reactions such as the Feist-Benary synthesis providing access to a wide range of furan derivatives. wikiwand.com The study of furan and its derivatives has been crucial in understanding the principles of aromaticity in heterocyclic systems. wikipedia.org
Research Imperatives and Strategic Focus on the 3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine Framework
The strategic focus on the This compound framework is driven by the potential for synergistic effects arising from the combination of the pyrazole and furan moieties. The 5-aminopyrazole substructure is a particularly important pharmacophore, known to be a key component in a variety of biologically active compounds, including enzyme inhibitors and receptor antagonists. beilstein-journals.org The amino group provides a crucial point for further functionalization, allowing for the generation of diverse libraries of compounds for biological screening.
Research imperatives for this specific framework include the development of efficient and regioselective synthetic routes to access the core scaffold and its derivatives. Furthermore, a key focus is the exploration of its potential as a scaffold in medicinal chemistry. Given the wide range of biological activities associated with both pyrazole and furan derivatives, there is a strong rationale for investigating the potential of this hybrid molecule in areas such as oncology, infectious diseases, and neurodegenerative disorders. The methyl group at the 4-position of the pyrazole ring can also influence the molecule's steric and electronic properties, potentially fine-tuning its interaction with biological targets.
Below are interactive data tables summarizing key properties of the parent pyrazole and furan heterocycles, which form the basis for the chemical characteristics of the hybrid scaffold.
Table 1: General Properties of Pyrazole
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₃H₄N₂ | wikipedia.org |
| Molar Mass | 68.079 g·mol⁻¹ | wikipedia.org |
| Melting Point | 66 to 70 °C | wikipedia.org |
| Boiling Point | 186 to 188 °C | wikipedia.org |
Table 2: General Properties of Furan
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₄H₄O | atamanchemicals.com |
| Molar Mass | 68.07 g·mol⁻¹ | N/A |
| Boiling Point | 31.36 °C | atamanchemicals.com |
| Aromaticity (Resonance Energy) | 67 kJ/mol | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-(furan-3-yl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H9N3O/c1-5-7(10-11-8(5)9)6-2-3-12-4-6/h2-4H,1H3,(H3,9,10,11) |
InChI Key |
YOTNMDQLOINPBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2=COC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Furan 3 Yl 4 Methyl 1h Pyrazol 5 Amine
Conventional and Modern Cyclization Reactions for Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is the foundational step in the synthesis of 3-(Furan-3-yl)-4-methyl-1H-pyrazol-5-amine. Both classical and contemporary methods are utilized to construct this five-membered heterocyclic core.
Hydrazine-Based Cycloaddition Reactions
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a method first reported by Knorr. mdpi.com This approach is versatile, with the substitution pattern of the final pyrazole being dictated by the choice of the starting materials. For the target molecule, a key precursor is a β-ketonitrile, which allows for the introduction of the C5-amine group.
The reaction of a hydrazine with a β-ketonitrile, such as 2-cyano-3-oxobutanal (which would contain the precursor for the C4-methyl group), leads to the formation of a 5-aminopyrazole. The mechanism involves the initial condensation of hydrazine with the ketone carbonyl, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring. beilstein-journals.org
Key Features of Hydrazine-Based Cycloadditions:
Versatility: A wide range of substituted pyrazoles can be synthesized by varying the substituents on both the hydrazine and the 1,3-dielectrophile. chim.it
Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, a mixture of regioisomers can be formed. mdpi.com However, the reaction with β-ketonitriles typically yields the 5-aminopyrazole isomer with high selectivity. beilstein-journals.org
Reaction Conditions: These reactions are often carried out in protic solvents like ethanol (B145695) or acetic acid and can be catalyzed by either acids or bases. nih.gov
| Precursor 1 | Precursor 2 | Key Feature | Resulting Moiety |
| Hydrazine Hydrate (B1144303) | β-Ketonitrile | Cyclization with nitrile group | 5-Aminopyrazole |
| Hydrazine Hydrate | 1,3-Diketone | Classical Knorr synthesis | Substituted Pyrazole |
| Substituted Hydrazine | α,β-Unsaturated Ketone | Michael addition followed by cyclization | Pyrazoline, then oxidized to Pyrazole |
Multicomponent Reaction Approaches
Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. beilstein-journals.orgrsc.org Several MCRs have been developed for the synthesis of highly functionalized pyrazoles.
A common three-component approach involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or a β-ketoester), and a hydrazine. beilstein-journals.orgnih.gov For instance, the reaction between an aldehyde, malononitrile, and hydrazine hydrate can yield a 5-aminopyrazole derivative. beilstein-journals.org The reaction proceeds through a series of tandem steps, often starting with a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the hydrazine and subsequent cyclization. beilstein-journals.org The use of different components allows for significant structural diversity in the final product. acs.orgorganic-chemistry.org
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |
| Aldehyde | Malononitrile | Hydrazine Hydrate | Basic or acidic catalyst, often in EtOH | 5-Amino-4-cyanopyrazole derivatives |
| Aldehyde | β-Ketoester | Hydrazine Hydrate | Yb(PFO)₃, reflux | Persubstituted pyrazoles |
| Terminal Alkyne | Acid Chloride | Hydrazine | Pd/Cu catalyst (Sonogashira conditions) | 1,3,5-Trisubstituted pyrazoles |
Coupling Strategies for Furan (B31954) Moiety Introduction at C3 of the Pyrazole Ring
Attaching the furan-3-yl group specifically at the C3 position of the pyrazole ring is a critical step that can be achieved either by building the pyrazole from a furan-containing precursor or by functionalizing a pre-formed pyrazole ring.
Cross-Coupling Methodologies
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To introduce the furan moiety at C3, a pyrazole precursor bearing a leaving group (e.g., a halogen like bromine or iodine) at the C3 position is typically required. This can then be coupled with a furan-3-yl organometallic reagent.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a 3-halopyrazole with furan-3-boronic acid or its esters in the presence of a palladium catalyst and a base. numberanalytics.com This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Stille Coupling: This involves the reaction of a 3-halopyrazole with a 3-(tributylstannyl)furan, also catalyzed by a palladium complex.
Sonogashira Coupling: While typically used for introducing alkyne groups, variations of this methodology can be adapted. For example, a Sonogashira reaction between a terminal alkyne and an acid chloride can generate a ketoacetylene intermediate, which can then undergo cyclization with hydrazine to form a 3-substituted pyrazole. nih.gov
These cross-coupling reactions offer a convergent approach, allowing for the late-stage introduction of the furan ring, which can be advantageous in a multi-step synthesis. researchgate.net
Condensation Reactions with Furan Derivatives
An alternative strategy is to incorporate the furan moiety from the outset by using a furan-containing starting material for the pyrazole ring formation. This involves the synthesis of a 1,3-dicarbonyl compound (or an equivalent) that already bears the furan-3-yl group.
For example, one could synthesize 1-(furan-3-yl)-butane-1,3-dione. The condensation of this diketone with hydrazine would then directly yield a 3-(furan-3-yl)-5-methylpyrazole. mdpi.com To obtain the target 5-amino derivative, a more suitable precursor would be 3-(furan-3-yl)-3-oxopropanenitrile. The reaction of this β-ketonitrile with hydrazine hydrate would lead to the formation of 3-(furan-3-yl)-1H-pyrazol-5-amine. Subsequent methylation at the C4 position would then be required. Acid-catalyzed condensation reactions involving furan derivatives are well-established for forming C-C bonds. researchgate.net
Regioselective Installation of the Methyl Group at C4 and Amine Group at C5
The precise placement of the methyl and amine groups is crucial for the identity of the final compound. The synthetic strategy must be designed to control the regiochemistry of these substitutions.
The most straightforward method to ensure the correct placement of both the C4-methyl and C5-amine groups is to use a specifically designed precursor for the initial cyclization. The ideal starting material for the Knorr-type synthesis would be 2-cyano-2-methyl-3-oxobutanal or a synthetic equivalent. However, a more common and accessible precursor is 2-methyl-3-oxobutanenitrile (B1198327) (alpha-methylacetoacetonitrile).
The reaction of 2-methyl-3-oxobutanenitrile with hydrazine hydrate serves as a highly effective method. In this reaction, the hydrazine attacks the two electrophilic centers—the ketone and the nitrile. The inherent reactivity and positioning of these groups direct the cyclization to regioselectively produce 4-methyl-1H-pyrazol-5-amine as the core structure. beilstein-journals.org This approach installs both the C4-methyl and C5-amine groups simultaneously with the formation of the pyrazole ring.
Subsequent introduction of the furan moiety at C3 would then be accomplished via methods described in section 2.2, such as halogenation of the C3 position followed by a Suzuki cross-coupling reaction.
Directed Functionalization at Specific Pyrazole Positions
The functionalization of a pre-formed pyrazole ring is a powerful strategy for creating diverse analogues. Transition-metal-catalyzed C-H activation has emerged as a key technique, allowing for the direct introduction of functional groups at specific positions on the pyrazole core without the need for pre-functionalized starting materials. researchgate.netrsc.org The inherent electronic properties of the pyrazole ring and the use of directing groups can guide catalysts to specific carbon atoms.
In the context of pyrazole synthesis, the nitrogen atoms can act as Lewis basic sites, directing metal catalysts like palladium or rhodium to activate adjacent C-H bonds, typically at the C5 position. nih.govresearchgate.net This strategy is invaluable for late-stage modifications of a pyrazole scaffold. For a molecule like this compound, which is already substituted at the 3, 4, and 5 positions, this methodology is more relevant to the synthesis of its precursors. For instance, a 4-methyl-1H-pyrazol-5-amine intermediate could be synthesized and then a furan-3-yl group could be introduced at the C3 position through a directed C-H functionalization reaction, although building the ring from acyclic precursors is more common for this substitution pattern.
Table 1: Regioselective C-H Functionalization Strategies for the Pyrazole Core
| Catalyst System | Directing Group | Target Position | Reaction Type | Reference |
|---|---|---|---|---|
| Palladium (Pd) | N1-substituent (e.g., Pyridyl) | C5 | Arylation | nih.gov |
| Rhodium (Rh) | Internal N2 atom | C5 | Annulation | researchgate.net |
| Palladium (Pd) | Removable N1-substituent | C5 | Arylation | acs.org |
| Palladium (Pd) | Pyridine (B92270) | C4 | Alkenylation | acs.org |
Precursor Selection for Targeted Substitution Patterns
The most common and regioselective approach to synthesizing polysubstituted pyrazoles involves the cyclocondensation of a 1,3-bifunctional compound with a hydrazine derivative. mdpi.comnih.gov The final substitution pattern of the pyrazole is directly determined by the structure of these precursors.
To construct this compound, a carefully selected β-ketonitrile is the ideal precursor. The reaction of a β-ketonitrile with hydrazine is a well-established method for producing 5-aminopyrazoles. beilstein-journals.org The nitrile group readily participates in the cyclization to form the C5-amino group.
The specific precursors required would be:
Hydrazine : This provides the two nitrogen atoms of the pyrazole ring.
A substituted β-ketonitrile : This acyclic precursor provides the C3, C4, and C5 atoms and their respective substituents. For the target molecule, the precursor would be 2-(furan-3-carbonyl)-3-methylbutanenitrile .
The reaction proceeds via the condensation of hydrazine with the ketone carbonyl of the precursor, followed by an intramolecular cyclization where the hydrazine's terminal nitrogen attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.
Table 2: Precursor Selection for Specific Substitution on the Pyrazole Ring
| Desired Substituent at C3 | Desired Substituent at C4 | Desired Substituent at C5 | Required Precursor (1,3-Bifunctional) | Required Hydrazine |
|---|---|---|---|---|
| Furan-3-yl | Methyl | Amine | 2-(Furan-3-carbonyl)-3-methylbutanenitrile | Hydrazine |
| Phenyl | Hydrogen | Trifluoromethyl | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Hydrazine |
| Methyl | Hydrogen | Phenyl | 1-Phenyl-1,3-butanedione | Hydrazine |
| Aryl | Aryl | Amine | 2-Aryl-3-oxobutanenitrile | Arylhydrazine |
Green Chemistry Principles and Sustainable Synthetic Protocols
The synthesis of pyrazole derivatives has increasingly incorporated the principles of green chemistry, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. nih.govbenthamdirect.com These sustainable protocols are highly applicable to the synthesis of this compound.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has become a popular tool in green chemistry for its ability to dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. tandfonline.comrsc.org This enhancement is due to the efficient and direct transfer of energy to the polar molecules in the reaction mixture, leading to rapid and uniform heating. acs.org For pyrazole synthesis, microwave irradiation has been shown to improve yields and reduce the formation of side products compared to conventional heating methods. researchgate.netnih.govrsc.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis
| Reaction | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Synthesis of Pyrazole-Oxadiazole Hybrids | Conventional Heating | 7-9 hours | 70-85 | acs.org |
| Microwave Irradiation | 9-10 minutes | 79-92 | ||
| Synthesis of Pyrano[2,3-c]pyrazoles | Conventional Heating | 1.4 hours | 80 | rsc.org |
| Microwave Irradiation | 25 minutes | 88 |
Solvent-Free and Aqueous Reaction Environments
One of the core tenets of green chemistry is the reduction or elimination of volatile and toxic organic solvents. researchgate.net Syntheses performed in water or under solvent-free conditions are therefore highly desirable. benthamdirect.com
Aqueous synthesis of pyrazoles has been successfully developed, often using catalysts that are effective in water. thieme-connect.comthieme-connect.com For example, catalysts like Amberlyst-70 have been used for the condensation of 1,3-diketones and hydrazines at room temperature in water. mdpi.comresearchgate.net In other cases, multicomponent reactions to form complex pyrazoles have been carried out efficiently in an aqueous medium, sometimes aided by ultrasound irradiation. mdpi.com
Solvent-free reactions, often conducted by grinding the reactants together or using microwave irradiation without a solvent, represent another environmentally friendly approach. researchgate.netresearchgate.net These methods minimize waste and can lead to simpler product isolation procedures.
Biocatalytic and Metal-Catalyzed Synthetic Routes
The use of catalysts is preferred over stoichiometric reagents to improve atom economy and reduce waste. Both biocatalysts and advanced metal catalysts are employed in green synthetic routes to pyrazoles.
Biocatalytic Routes: Enzymes and whole organisms are increasingly used as catalysts in organic synthesis due to their high selectivity and ability to operate under mild, environmentally benign conditions (e.g., neutral pH, room temperature). researchgate.net For instance, lipase (B570770) enzymes have been shown to effectively catalyze four-component condensation reactions to produce pyrano[2,3-c]pyrazole derivatives with high yields. rsc.org A key advantage of biocatalysts is their potential for reuse over multiple reaction cycles. rsc.org
Metal-Catalyzed Routes: Modern metal catalysis focuses on using non-toxic, earth-abundant metals and developing heterogeneous catalysts that can be easily recovered and recycled. researchgate.net For pyrazole synthesis, copper oxide nanoparticles supported on a magnetic iron oxide core (nanocat-Fe-CuO) have been used as a magnetically separable and reusable catalyst for pyrazole synthesis under mild conditions. acs.org Such heterogeneous catalysts simplify product purification and minimize metal leaching into the final product, aligning with green chemistry goals. researchgate.net
Table 4: Examples of Green Catalytic Systems for Pyrazole Synthesis
| Catalyst Type | Specific Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Biocatalyst | Lipase | Four-component condensation | Mild conditions, high yield, reusable | rsc.org |
| Heterogeneous Metal | Nanocat-Fe-CuO | Condensation/Cyclization | Magnetically recyclable, benign conditions | acs.org |
| Heterogeneous Acid | Amberlyst-70 | Condensation in water | Recyclable, avoids soluble acids | mdpi.comresearchgate.net |
| Homogeneous Metal | Copper (CuI) | Electrophilic Cyclization | High regioselectivity, mild conditions | nih.gov |
Mechanistic Insights into the Synthesis and Reactivity of the Chemical Compound
Proposed Reaction Mechanisms for Pyrazole-Furan Annulation
The construction of the pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is most commonly achieved through the condensation of a 1,3-bielectrophilic compound with hydrazine (B178648). youtube.commdpi.com This is often referred to as the Knorr pyrazole synthesis. rsc.org For the target molecule, 3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine, a plausible precursor is a β-ketonitrile, specifically 2-(furan-3-carbonyl)-propionitrile.
The reaction mechanism is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl precursor. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. youtube.comrsc.org
Step-by-Step Mechanism:
Initial Nucleophilic Attack: One nitrogen atom of the hydrazine molecule attacks the more electrophilic carbonyl carbon of the precursor. In an unsymmetrical precursor, this initial step is crucial for determining the final regiochemistry of the product.
Formation of Intermediate: This attack leads to the formation of a hydrazone or a hydroxylpyrazolidine intermediate. rsc.org These intermediates are often observable and can sometimes be isolated. rsc.org
Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining electrophilic center (the nitrile carbon), leading to a five-membered ring.
Aromatization: The cyclic intermediate undergoes tautomerization and elimination of a water molecule (dehydration) to form the stable, aromatic pyrazole ring. The dehydration step is generally considered the rate-determining step under neutral pH conditions. rsc.org
A key challenge in this synthesis is controlling which nitrogen of an unsymmetrical hydrazine attacks which carbonyl, and which carbonyl is attacked first. Using hydrazine (NH₂NH₂) simplifies the first issue. The second issue, regioselectivity, is governed by the relative electrophilicity of the two carbonyl/nitrile groups. youtube.com The furan (B31954) ring, being an electron-rich heterocycle, can influence the reactivity of the adjacent carbonyl group, a factor critical for achieving the desired isomer. youtube.com
Mechanistic Pathways for Amine Group Introduction and Functionalization
The 5-amino group is a pivotal functional moiety that significantly influences the compound's chemical properties and potential applications. Its introduction is typically integrated directly into the pyrazole ring synthesis rather than being a post-synthetic modification.
Introduction of the Amine Group: The most efficient method for introducing the 5-amino group is through the use of a β-ketonitrile as the 1,3-bielectrophilic precursor. In this pathway, the nitrile group serves as a masked precursor to the amine. The reaction with hydrazine proceeds as described above, but the intramolecular cyclization involves the nucleophilic attack of the terminal nitrogen of the hydrazine intermediate onto the carbon of the nitrile group. nih.govacs.org This cyclization, followed by tautomerization, directly affords the 5-aminopyrazole structure in a process sometimes referred to as an addition of nucleophile-spiro annulation-ring opening (ANSARO) mechanism, particularly when starting from more complex precursors. nih.govacs.org
Functionalization of the Amine Group: The resulting 5-aminopyrazole is a versatile synthetic intermediate. researchgate.net The amino group can undergo various transformations, allowing for the synthesis of a diverse library of derivatives.
Halogenation: Direct C-H halogenation at the 4-position of 3-aryl-1H-pyrazol-5-amines can be achieved using N-halosuccinimides (NCS, NBS, NIS). beilstein-archives.org This provides a route to novel 4-halogenated pyrazole derivatives.
Diazotization: The primary amino group can be converted to a diazonium salt. This intermediate can then be subjected to various reactions, such as Sandmeyer-type reactions, to introduce a wide range of substituents at the 5-position. This represents a powerful deaminative transformation strategy. nih.govacs.org
Acylation and Alkylation: The amino group can react with acylating or alkylating agents. Selective functionalization can be achieved if other nucleophilic sites are present, often by controlling reaction conditions. acs.org
The reactivity of the aminopyrazole scaffold makes it a valuable building block for constructing more complex fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. mdpi.com
Stereochemical and Regiochemical Control in Synthetic Transformations
For an achiral, aromatic molecule like this compound, stereochemical control is not a factor in the synthesis of the core ring. However, regiochemical control is paramount. The synthesis from an unsymmetrical precursor like 2-formyl-3-(furan-3-yl)butanenitrile and hydrazine can theoretically yield two different regioisomers.
The regiochemical outcome is determined by which electrophilic center the hydrazine initially attacks. This selectivity is influenced by a combination of steric and electronic factors of the substituents, as well as the reaction conditions. rsc.orgresearchgate.net
Factors Influencing Regioselectivity:
| Factor | Effect on Regioselectivity |
|---|---|
| pH | The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl/nitrile carbons. The reaction mechanism can shift depending on the pH. rsc.org |
| Substituent Electronics | Electron-withdrawing groups increase the electrophilicity of the adjacent carbon, making it a more likely site for initial attack. The electron-rich furan ring can decrease the electrophilicity of its adjacent carbonyl. youtube.com |
| Steric Hindrance | Bulky substituents can sterically hinder the approach of the nucleophile, favoring attack at the less hindered electrophilic site. |
| Solvent | The polarity of the solvent can influence reaction rates and the stability of intermediates and transition states, thereby affecting the product ratio. rsc.org |
In a strategic approach to control regioselectivity, a furan ring can be employed as a "masking group" for a carboxylic acid. youtube.com By differentiating the electronic nature of the two electrophilic sites—making the ketone conjugated with the electron-rich furan less electrophilic—the initial condensation of hydrazine can be directed to the more reactive site, thus ensuring the formation of a single desired regioisomer. youtube.com
Transition State Analysis in Key Synthetic Steps
Understanding the transition states of the key synthetic steps provides deep insight into the reaction kinetics and mechanism. While specific transition state analysis for this compound is not available, data from related pyrazole syntheses can provide a strong inferential basis.
The formation of pyrazoles from 1,3-dicarbonyls and hydrazines involves several steps, but kinetic studies on similar reactions have shown that the final dehydration of the cyclic hydroxylpyrazolidine intermediate (or a related species) is often the rate-determining step. rsc.org The transition state for this step would involve the protonation of the hydroxyl group (often acid-catalyzed), followed by the departure of a water molecule in concert with the abstraction of a proton to form the aromatic ring.
Computational studies, typically using Density Functional Theory (DFT), have been employed to analyze the transition states in related heterocyclic syntheses, such as [3+2] cycloaddition reactions that form pyrazoline rings. researchgate.net These studies often find that the reactions proceed through a one-step, asynchronous transition state. researchgate.net This means that the two new bonds in the ring are formed in a single step, but not at the exact same rate.
Studies on proton transfer tautomerism in pyrazoles, another fundamental process, have also been analyzed computationally. These analyses show that water molecules can lower the energetic barriers for proton transfer by stabilizing the transition state through hydrogen bonding. nih.gov
Summary of Computational Insights into Pyrazole Formation:
| Reaction Type | Transition State Characteristics |
|---|---|
| [3+2] Cycloaddition | Often proceeds via a polar, one-step, asynchronous transition state. researchgate.net |
| Proton Transfer (Tautomerism) | Energetic barriers are lowered by solvent molecules (e.g., water) that stabilize the transition state through hydrogen bonding. nih.gov |
| Knorr Synthesis Dehydration | Believed to be the rate-determining step; the transition state involves C-O bond breaking and C-H bond breaking, leading to aromatization. rsc.org |
Derivatization and Chemical Functionalization Strategies of the 3 Furan 3 Yl 4 Methyl 1h Pyrazol 5 Amine Scaffold
Functionalization at the Pyrazole (B372694) Nitrogen Atoms (N1, N2)
The pyrazole ring of 3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine possesses two nitrogen atoms, N1 and N2, which are susceptible to electrophilic attack. The tautomeric nature of the N-unsubstituted pyrazole allows for functionalization at either nitrogen, often leading to a mixture of regioisomers. The regioselectivity of these reactions can be influenced by steric hindrance, the nature of the electrophile, and the reaction conditions.
N-Alkylation and N-Arylation Reactions
N-alkylation and N-arylation are fundamental transformations for modifying the pyrazole core. These reactions not only alter the steric and electronic properties of the molecule but also serve as a handle for introducing further functionality.
N-Alkylation is typically achieved by treating the pyrazole with an alkyl halide in the presence of a base. The base deprotonates the pyrazole nitrogen, generating a pyrazolate anion that acts as a nucleophile. The choice of base and solvent can influence the ratio of N1 to N2 alkylated products.
N-Arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation reactions. These methods allow for the introduction of a wide range of aryl and heteroaryl substituents at the pyrazole nitrogen.
| Reagent | Reaction Type | Potential Product(s) |
| Methyl Iodide | N-Alkylation | 1-Methyl-3-(furan-3-yl)-4-methyl-1H-pyrazol-5-amine and 2-Methyl-3-(furan-3-yl)-4-methyl-2H-pyrazol-5-amine |
| Benzyl Bromide | N-Alkylation | 1-Benzyl-3-(furan-3-yl)-4-methyl-1H-pyrazol-5-amine and 2-Benzyl-3-(furan-3-yl)-4-methyl-2H-pyrazol-5-amine |
| Phenylboronic Acid | N-Arylation | 1-Phenyl-3-(furan-3-yl)-4-methyl-1H-pyrazol-5-amine and 2-Phenyl-3-(furan-3-yl)-4-methyl-2H-pyrazol-5-amine |
Formation of N-Substituted Pyrazole Derivatives
The introduction of various substituents on the pyrazole nitrogen atoms can lead to a diverse library of compounds with potentially unique properties. The nature of the substituent can modulate the molecule's solubility, lipophilicity, and ability to participate in intermolecular interactions.
| Substituent | Class of Derivative | Potential Application |
| Ethyl, Propyl, Butyl | N-Alkyl Pyrazoles | Fine-tuning of steric and electronic properties for medicinal chemistry applications. |
| 4-Methoxyphenyl, 4-Chlorophenyl | N-Aryl Pyrazoles | Introduction of electronically diverse groups for materials science applications. |
| Pyridin-2-yl, Thiophen-2-yl | N-Heteroaryl Pyrazoles | Incorporation of additional coordination sites for metal complexation. |
Transformations Involving the C5-Amine Group
The C5-amine group of this compound is a key site for functionalization, offering a nucleophilic center for a variety of chemical transformations.
Acylation and Amidation Reactions
Acylation of the C5-amine group with acid chlorides or anhydrides in the presence of a base affords the corresponding amides. This reaction is a robust method for introducing a wide range of acyl groups, thereby modifying the electronic properties of the pyrazole system and providing opportunities for further synthetic manipulations.
| Acylating Agent | Product |
| Acetyl Chloride | N-(3-(Furan-3-yl)-4-methyl-1H-pyrazol-5-yl)acetamide |
| Benzoyl Chloride | N-(3-(Furan-3-yl)-4-methyl-1H-pyrazol-5-yl)benzamide |
| Acetic Anhydride (B1165640) | N-(3-(Furan-3-yl)-4-methyl-1H-pyrazol-5-yl)acetamide |
Sulfonamidation Chemistry
The reaction of the C5-amine with sulfonyl chlorides in the presence of a base, such as pyridine (B92270) or triethylamine, yields sulfonamides. mdpi.com This functionalization is of significant interest in medicinal chemistry, as the sulfonamide moiety is a common pharmacophore.
| Sulfonyl Chloride | Product |
| Benzenesulfonyl Chloride | N-(3-(Furan-3-yl)-4-methyl-1H-pyrazol-5-yl)benzenesulfonamide |
| p-Toluenesulfonyl Chloride | N-(3-(Furan-3-yl)-4-methyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide |
| Methanesulfonyl Chloride | N-(3-(Furan-3-yl)-4-methyl-1H-pyrazol-5-yl)methanesulfonamide |
Condensation Reactions with Carbonyl Compounds
The primary amine at the C5 position can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). mdpi.com These reactions are typically acid-catalyzed and reversible. The resulting imines can serve as versatile intermediates for the synthesis of more complex heterocyclic systems.
| Carbonyl Compound | Product (Schiff Base) |
| Benzaldehyde | (E)-N-((3-(Furan-3-yl)-4-methyl-1H-pyrazol-5-yl)imino)methyl)benzene |
| Acetone | N-(3-(Furan-3-yl)-4-methyl-1H-pyrazol-5-yl)propan-2-imine |
| 4-Methoxybenzaldehyde | (E)-N-((3-(Furan-3-yl)-4-methyl-1H-pyrazol-5-yl)imino)methyl)-4-methoxybenzene |
Modifications of the Furan (B31954) Ring
The furan moiety within the scaffold presents opportunities for functionalization, primarily through electrophilic substitution, although the ring's inherent reactivity and sensitivity to acidic conditions necessitate carefully controlled reaction parameters.
The furan ring is an electron-rich aromatic system that is significantly more reactive towards electrophilic substitution than benzene. This heightened reactivity is due to the oxygen heteroatom's ability to donate a lone pair of electrons into the ring, thereby stabilizing the cationic intermediate (sigma complex) formed during the reaction.
Electrophilic attack on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions (α-positions). This regioselectivity is attributed to the greater stability of the resulting carbocationic intermediate, which can be delocalized over three resonance structures, as opposed to the intermediate formed from attack at the C3 or C4 positions (β-positions), which is stabilized by only two resonance structures.
For the 3-(furan-3-yl) scaffold, the available positions on the furan ring for substitution are C2, C4, and C5. The C2 and C5 positions are the most activated and, therefore, the most likely sites for electrophilic attack. Common electrophilic substitution reactions applicable to the furan ring include nitration and halogenation. These reactions must be conducted under mild conditions to avoid polymerization or acid-catalyzed ring-opening of the furan moiety.
Table 1: Representative Electrophilic Substitution Reactions on the Furan Ring
| Reaction Type | Reagent(s) | Typical Conditions | Expected Product(s) on 3-Furyl Scaffold |
| Nitration | Nitric acid / Acetic anhydride (Acetyl nitrate) | Low temperature (e.g., -10 °C) | 3-(2-Nitro-furan-3-yl)- and/or 3-(5-Nitro-furan-3-yl)-derivatives |
| Halogenation | Bromine (Br₂) in dioxane or N-Bromosuccinimide (NBS) | Low temperature, often in the dark | 3-(2-Bromo-furan-3-yl)- and/or 3-(5-Bromo-furan-3-yl)-derivatives |
| Sulfonation | Pyridine-sulfur trioxide complex | ~100 °C | 3-(Furan-3-yl-2-sulfonic acid)-derivative |
| Formylation | Vilsmeier-Haack reagent (POCl₃ / DMF) | 0 °C to room temperature | 3-(2-Formyl-furan-3-yl)-derivative |
Furan and its derivatives are susceptible to ring-opening reactions, particularly under acidic or oxidative conditions. organicreactions.orgdntb.gov.uaresearchgate.net Acid-catalyzed ring-opening is a well-documented process that typically begins with the protonation of the furan ring, most favorably at an α-carbon. nih.gov This is followed by the nucleophilic attack of a solvent molecule, such as water, leading to the formation of a dihydrofuranol intermediate. Subsequent protonation and ring cleavage yield a 1,4-dicarbonyl compound. organicreactions.orgresearchgate.net The specific nature of the substituents on the furan ring can significantly influence the reaction's course and the stability of the resulting products. researchgate.net
Oxidative cleavage is another route to alter the furan ring. organicreactions.orgresearchgate.net Reagents such as ozone, potassium permanganate, or nitric acid can be used to cleave the furan ring, often yielding carboxylic acids or other carbonyl-containing fragments. These transformations effectively use the furan ring as a masked functional group, which can be revealed through a ring-opening process. dntb.gov.ua While these methods are destructive to the furan heterocycle, they represent a valid strategy for profound structural modification of the parent scaffold.
Synthesis of Fused Heterocyclic Systems Incorporating the Scaffold
The 5-amino group on the pyrazole ring is a key functional handle for the construction of fused heterocyclic systems. This is typically achieved through cyclocondensation reactions with 1,3-bielectrophilic partners, leading to the formation of a new six-membered ring fused to the pyrazole core. The most common resulting systems are pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines.
The versatile reactivity of 5-aminopyrazoles makes them valuable building blocks in the synthesis of these fused systems. nih.govbeilstein-journals.orgresearchgate.net The reaction pathway often depends on the specific reagents, conditions, and the substitution pattern of the aminopyrazole. beilstein-journals.orgbeilstein-journals.org
Synthesis of Pyrazolo[1,5-a]pyrimidines:
This isomeric system is commonly synthesized by reacting a 5-aminopyrazole with a 1,3-dielectrophile such as a β-dicarbonyl compound, β-ketoester, or enaminone. researchgate.net The reaction typically proceeds via an initial nucleophilic attack by the exocyclic 5-amino group on one of the electrophilic centers, followed by intramolecular cyclization involving the N1 atom of the pyrazole ring and the second electrophilic center, with subsequent dehydration. Microwave irradiation has been shown to be an effective technique for accelerating these reactions and improving yields. beilstein-journals.org
Table 2: Synthesis of Fused Pyrazolo[1,5-a]pyrimidines
| 1,3-Dielectrophile Reagent | Reaction Conditions | Resulting Fused System |
| β-Diketone (e.g., Acetylacetone) | Acetic acid (AcOH), heat | 7-(Furan-3-yl)-5,8-dimethyl-pyrazolo[1,5-a]pyrimidine |
| β-Ketoester (e.g., Ethyl acetoacetate) | AcOH or other acid catalyst, heat | 7-(Furan-3-yl)-8-methyl-pyrazolo[1,5-a]pyrimidin-5-one |
| Enaminone | Acetic acid, heat | Substituted 7-(Furan-3-yl)-8-methyl-pyrazolo[1,5-a]pyrimidine |
| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | Ethanol (B145695), Microwave/Ultrasound | 5-Trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine |
Synthesis of Pyrazolo[3,4-d]pyrimidines:
The synthesis of the isomeric pyrazolo[3,4-d]pyrimidine core from a 5-aminopyrazole often involves reagents that provide a single carbon atom to form the pyrimidine (B1678525) ring. For instance, if the starting pyrazole contains a nitrile at the 4-position, cyclization with formamide (B127407) can yield a pyrazolo[3,4-d]pyrimidin-4-amine. A more general approach involves a three-component reaction. For example, reacting a 5-aminopyrazole-4-carboxylate with trimethyl orthoformate and a primary amine under microwave irradiation can efficiently produce 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. nih.govsunway.edu.myrsc.orgrsc.org
Table 3: Synthesis of Fused Pyrazolo[3,4-d]pyrimidines
| Reagent(s) | Reaction Conditions | Resulting Fused System |
| Formic Acid (requires 4-cyano group) | Reflux | 5-(Furan-3-yl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
| Trimethyl orthoformate, Primary Amine (R-NH₂) (requires 4-ester group) | Ethanol, Microwave (160 °C) | 3,5-Disubstituted pyrazolo[3,4-d]pyrimidin-4-one |
| Aliphatic/Aromatic Nitriles (R-CN) (requires 4-ester group) | Potassium tert-butoxide, Microwave | 6-Substituted-5-(furan-3-yl)-pyrazolo[3,4-d]pyrimidin-4-one nih.gov |
Advanced Spectroscopic and Analytical Characterization in Research
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Specific experimental Infrared (IR) or Raman spectroscopic data, including characteristic absorption frequencies for the functional groups of 3-(Furan-3-YL)-4-methyl-1H-pyrazol-5-amine, have not been reported.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
While a molecular formula can be calculated, no experimental mass spectrometry data, including the molecular ion peak or fragmentation patterns, are available in the literature for this compound.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring
There are no published HPLC or LC-MS methods detailing the analysis, purity assessment, or reaction monitoring for the synthesis of this compound.
X-ray Crystallography for Solid-State Structural Elucidation
No crystallographic data, such as crystal system, space group, or unit cell dimensions, have been published for this compound, indicating that its solid-state structure has not been determined by single-crystal X-ray diffraction.
Research Perspectives on the 3 Furan 3 Yl 4 Methyl 1h Pyrazol 5 Amine Scaffold in Medicinal Chemistry
Scaffold as a Privileged Structure in Chemical Biology
The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. The pyrazole (B372694) ring is extensively recognized as such a scaffold in medicinal chemistry and drug development. nih.gov Its value stems from its synthetic accessibility, favorable drug-like properties, and its utility as a versatile bioisosteric replacement for other functional groups. nih.gov Many approved protein kinase inhibitors (PKIs), including Crizotinib and Ruxolitinib, incorporate a pyrazole ring, highlighting its significance. nih.gov The pyrazole nucleus is present in compounds showing a wide array of pharmacological activities, such as antimicrobial, anti-inflammatory, anticancer, and analgesic properties. nih.govnih.gov
Similarly, furan (B31954) and its derivatives are considered privileged skeletons in molecular design. researchgate.net The furan ring system is a fundamental component of numerous compounds with a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and antitumor activities. nih.gov Its presence can significantly influence a molecule's biological activity and pharmacokinetic profile. orientjchem.org
The combination of these two heterocycles in the 3-(furan-3-yl)-1H-pyrazol-5-amine framework creates a hybrid scaffold with significant potential. The 5-aminopyrazole moiety, in particular, is a crucial starting material for synthesizing a wide range of bioactive fused heterocyclic compounds, such as pyrazolopyrimidines and pyrazolopyridines. mdpi.com This inherent versatility allows for extensive chemical modification, enabling the exploration of vast chemical space to identify potent and selective modulators of various biological pathways.
Design and Synthesis of Compound Libraries for Target Interaction Studies
The development of compound libraries based on a core scaffold is a cornerstone of modern drug discovery, facilitating the high-throughput screening (HTS) of potential drug candidates against various biological targets. For the 3-(furan-3-yl)-4-methyl-1H-pyrazol-5-amine scaffold, library design is guided by both chemical feasibility and computational insights.
The design process often begins with in silico methods, such as molecular docking and high-throughput virtual screening (HTVS), to identify potential biological targets and to prioritize synthetic efforts. researchgate.netrkmmanr.org For instance, a virtual library of derivatives can be docked against the active sites of key enzymes like protein kinases to predict binding affinities and interaction modes. researchgate.netrkmmanr.org This computational approach is a cost-effective and efficient alternative to traditional laboratory screening for identifying promising lead compounds. researchgate.net
Synthetically, the scaffold allows for the creation of diverse libraries through combinatorial chemistry. The reactive sites—the pyrazole ring nitrogens, the 5-amino group, and potentially the furan ring—serve as points for diversification. nih.gov Different synthetic strategies can be employed to generate these libraries. One common approach involves the Claisen-Schmidt condensation to create chalcone intermediates, which are then cyclized to form the pyrazole core. rkmmanr.org The 5-amino group is a particularly versatile handle for further derivatization, allowing for the synthesis of amides, ureas, and fused heterocyclic systems. mdpi.comnih.gov The synthesis of a 5-amino functionalized pyrazole library has been reported for the development of new antibacterial delivery systems. nih.gov
Table 1: Strategies for Compound Library Generation
| Strategy | Description | Key Reactive Site(s) | Example Application |
|---|---|---|---|
| Combinatorial Synthesis | Systematic and repetitive covalent connection of a set of different "building blocks" to form a large array of final products. | Pyrazole N-H, 5-Amino group | Generation of diverse pyrazole derivatives for broad biological screening. researchgate.net |
| Fragment-Based Drug Design (FBDD) | Building larger, more potent ligands by linking small molecular fragments that bind to adjacent sites on a biological target. | 5-Amino group, Furan ring | Optimization of initial low-affinity hits identified through screening. |
| Structure-Based Drug Design (SBDD) | Using knowledge of the 3D structure of the biological target to guide the design of new ligands. | All positions | Design of specific kinase inhibitors by targeting the ATP-binding pocket. researchgate.netmdpi.com |
| High-Throughput Virtual Screening (HTVS) | Computational screening of large libraries of virtual compounds against a target structure to identify potential hits. | N/A (Computational) | Identification of new pyrazole-based inhibitors for enzymes like CDK8. researchgate.net |
Structure-Activity Relationship (SAR) Studies on Derivatives of the Chemical Compound
Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a drug candidate. For the this compound scaffold, SAR exploration focuses on systematically modifying its three main components: the pyrazole ring, the furan ring, and the 5-amino group.
The substitution pattern on the pyrazole ring significantly impacts the chemical and biological properties of the scaffold. nih.gov The two nitrogen atoms and the available carbon positions (C3, C4, C5) are key points for modification.
N1-Position: The unsubstituted N-H group can act as both a hydrogen bond donor and acceptor. nih.govresearchgate.net Alkylation or arylation at this position removes its hydrogen-bond-donating ability, which can drastically alter target binding and pharmacokinetic properties like cell permeability. mdpi.com For example, N-alkylation of some pyrazole-based inhibitors led to high potency but also a high efflux rate from cells. mdpi.com
C3-Position: This position is occupied by the furan ring in the parent scaffold. Modifications here are discussed in the next section. However, in broader pyrazole chemistry, substitution at C3 is critical for selectivity. For instance, an ortho substitution on a pyrazole ring at position 3 proved important for selectivity of a JAK1 inhibitor over JAK2. nih.gov
C4-Position: The parent scaffold has a methyl group at C4. Due to the electronic influence of the adjacent nitrogen atoms, this position is susceptible to electrophilic substitution. nih.gov Altering the substituent at C4 can modulate the electronic nature of the ring and introduce new steric or hydrophobic interactions with a target protein. Adding groups like arylchalcogenyl moieties at the C4 position has been shown to enhance the biological effects of pyrazole analogs. nih.gov
C5-Position: This position holds the critical amine functional group. Its derivatization is discussed in section 7.3.3.
Table 2: Summary of SAR at the Pyrazole Ring
| Position | Modification | General Effect on Activity/Properties |
|---|---|---|
| N1 | Alkylation/Arylation | Abolishes H-bond donor capacity; can increase potency but may also increase cell efflux. mdpi.com |
| C3 | Introduction of bulky or specific functional groups | Can be critical for kinase selectivity (e.g., JAK1 vs. JAK2). nih.gov |
| C4 | Introduction of electron-withdrawing or -donating groups | Modulates ring electronics and can introduce new binding interactions. nih.gov |
The furan ring at the C3 position serves as an important interaction domain and a point for chemical exploration. The SAR of furan-containing compounds is well-documented.
Substitutions on the Furan Ring: The 2- and 5-positions of the furan ring are often crucial for activity. orientjchem.org Introducing electron-withdrawing groups, such as a nitro group, can enhance bioactivity in certain contexts. orientjchem.org Conversely, adding side chains like alkyl or amine groups can modulate solubility and receptor affinity. orientjchem.org
Bioisosteric Replacement: The furan ring can be replaced with other five- or six-membered heterocycles to probe the importance of its specific electronic and steric features. In studies of YC-1, a related 3-(furyl)-indazole compound, replacement of the furan ring with isoxazole or 1H-pyrazole led to improved inhibitory activity, suggesting that the oxygen heteroatom is not essential and that other heterocycles can provide more favorable interactions. nih.gov Fused furan rings, such as benzofurans, can also be explored to increase lipophilicity and improve receptor binding. orientjchem.org
The 5-aminopyrazole moiety is a highly versatile chemical handle for modifying the scaffold and influencing ligand-target interactions. nih.gov This group can serve as a key hydrogen bond donor or as a nucleophilic point for further synthesis.
Acylation and Sulfonylation: The amino group can be readily converted to amides or sulfonamides. This transformation can introduce a wide variety of substituents that can form additional interactions with a target protein. For example, the recently approved Bruton's Tyrosine Kinase (BTK) inhibitor Pirtobrutinib is a 5-aminopyrazole derivative with a complex carboxamide side chain that is crucial for its reversible binding mechanism. mdpi.com
Formation of Fused Rings: The 5-amino group is a key precursor for the synthesis of fused pyrazole systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-d]pyridazines. mdpi.commdpi.com This strategy dramatically alters the shape and electronic properties of the scaffold, often leading to compounds with completely different biological activities. These fused systems are themselves privileged structures found in numerous kinase inhibitors. scirp.org
Alkylation/Arylation: Direct N-alkylation or N-arylation can be used to explore specific pockets in a binding site. SAR studies on a series of 5-amino pyrazole derivatives revealed that the nature of the N-terminal structures plays a key role in their antiproliferative activity. nih.gov
Table 3: Examples of 5-Aminopyrazole Derivatization
| Derivatization Strategy | Resulting Functional Group/Scaffold | Influence on Binding/Activity |
|---|---|---|
| Acylation | Amide | Introduces H-bond acceptors (C=O) and diverse R-groups for new interactions. mdpi.com |
| Reaction with Isocyanates | Urea | Provides additional H-bond donors and acceptors, useful for targeting specific enzyme families. nih.gov |
| Cyclocondensation | Fused Pyrazolo[3,4-d]pyrimidine | Creates a rigid, planar scaffold that mimics the purine core of ATP, effective for kinase inhibition. scirp.orgmdpi.com |
Exploration of Molecular Mechanisms of Action (General Pathways)
Derivatives of the pyrazole scaffold are renowned for their activity as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. cijournal.ru The this compound scaffold and its analogs are frequently investigated for their ability to modulate these pathways, which are often dysregulated in diseases like cancer and inflammatory disorders.
Kinase Inhibition: The pyrazole ring is a key component of many ATP-competitive kinase inhibitors. nih.gov The nitrogen atoms of the pyrazole can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction mode for this class of inhibitors. mdpi.com
Targeted Signaling Pathways: Research has identified several key signaling pathways targeted by substituted pyrazole compounds:
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and metabolism. Substituted pyrazoles have been developed as potent inhibitors of Akt (also known as protein kinase B). mdpi.com
JAK/STAT Pathway: This pathway is crucial for cytokine signaling and is implicated in myeloproliferative disorders and inflammatory diseases. Pyrazole-based compounds, such as Ruxolitinib, are effective inhibitors of Janus kinases (JAKs). mdpi.com
MAPK Pathway: The mitogen-activated protein kinase (MAPK) family, including p38, regulates cellular responses to a wide range of stimuli and is involved in inflammation. 5-aminopyrazole derivatives have been specifically investigated as inhibitors of p38 MAPK. nih.gov
Receptor Tyrosine Kinases (RTKs): Various pyrazole-containing molecules inhibit RTKs like VEGFR-2, which is involved in angiogenesis. mdpi.com
The molecular mechanism often involves the compound binding to the ATP pocket of a specific kinase, preventing the phosphorylation of its downstream substrates and thereby blocking the signal transduction cascade. The specific kinase(s) inhibited by a given derivative depends on the precise substitution pattern of the scaffold, which allows for the tuning of selectivity.
Table 4: Key Signaling Pathways Modulated by Pyrazole-Based Scaffolds
| Target Kinase Family | Signaling Pathway | Therapeutic Area |
|---|---|---|
| Akt (PKB) | PI3K/Akt/mTOR | Cancer mdpi.com |
| JAK (Janus Kinase) | JAK/STAT | Cancer, Inflammatory Diseases mdpi.com |
| CDK (Cyclin-Dependent Kinase) | Cell Cycle Control | Cancer researchgate.net |
| p38 MAPK | MAPK/p38 Pathway | Inflammatory Diseases nih.gov |
| BTK (Bruton's Tyrosine Kinase) | B-Cell Receptor Signaling | B-Cell Malignancies mdpi.com |
| VEGFR (Vascular Endothelial Growth Factor Receptor) | Angiogenesis | Cancer mdpi.com |
Q & A
Q. What are the typical synthetic routes for 3-(furan-3-yl)-4-methyl-1H-pyrazol-5-amine, and how can reaction intermediates be characterized?
Methodological Answer: The compound is synthesized via multi-step processes involving cyclization and condensation. A common approach involves:
- Cyclization : Reacting substituted hydrazines with β-keto esters (e.g., ethyl acetoacetate) to form the pyrazole core .
- Functionalization : Introducing the furan-3-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Purification : Use column chromatography or recrystallization with ethanol/water mixtures. Characterization :
- NMR (¹H/¹³C) to confirm regiochemistry of substituents.
- Mass spectrometry (HRMS) for molecular ion verification.
- HPLC (>95% purity threshold) .
Table 1 : Example Synthetic Pathway
Q. How can the purity and stability of this compound be assessed under laboratory conditions?
Methodological Answer:
- Purity :
- HPLC with C18 columns (acetonitrile/water gradient) to detect impurities.
- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >200°C recommended) .
- Stability :
- Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the furan ring.
- Monitor via UV-Vis spectroscopy (λmax shifts indicate degradation) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s molecular geometry?
Methodological Answer:
- Data Collection : Use a Bruker APEX II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure Solution :
-
SHELXT for phase problem resolution via dual-space algorithms.
-
SHELXL for refinement: Apply anisotropic displacement parameters for non-H atoms and constrain H atoms using riding models .
- Validation : Check R-factor convergence (<5%), electron density residuals (Δρ < 0.3 eÅ⁻³), and PLATON ADDSYM for missed symmetry .
Table 2 : Example Crystallographic Data
Parameter Value Space group P1 a, b, c (Å) 10.2487, 10.4643, 10.5489 α, β, γ (°) 109.24, 111.40, 98.03 R-factor 0.031
Q. How can structural modifications (e.g., substituent variation) optimize bioactivity while minimizing toxicity?
Methodological Answer:
- SAR Strategy :
Furan Ring Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance antibacterial activity .
Pyrazole Substituents : Replace methyl with trifluoromethyl to improve metabolic stability .
- Evaluation :
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Troubleshooting Steps :
Purity Verification : Re-analyze compound batches via HPLC/NMR.
Assay Conditions : Standardize protocols (e.g., Mueller-Hinton broth pH, incubation time).
Control Compounds : Include reference antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .
Q. What computational methods complement experimental data for predicting reactivity or binding modes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
